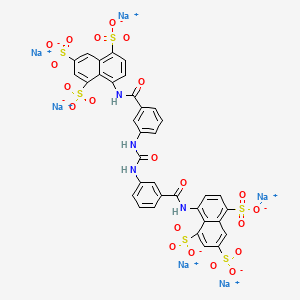

NF023 hexasodium

説明

Overview of P2X Receptor Physiology and Subtype Diversity

P2X receptors are non-selective cation channels that open upon binding of extracellular ATP nih.govphysiology.orgelifesciences.org. In mammals, seven subtypes (P2X1 through P2X7) have been identified, each capable of forming functional homo- or heterotrimeric channels explorationpub.comphysiology.orgelifesciences.orgfrontiersin.org. These receptors are widely distributed throughout the body, expressed in neurons, glia, epithelial cells, endothelial cells, muscle, and hemopoietic tissues physiology.org.

The P2X receptor subtypes exhibit distinct physiological roles and pharmacological profiles. For instance, P2X1 receptors are involved in smooth muscle contraction and neurotransmission physiology.orgnih.gov, while P2X7 receptors are implicated in inflammation, cytokine release, and cell death pathways physiology.orgfrontiersin.org. The diverse distribution and varied functions of P2X receptors make them attractive targets for therapeutic intervention in conditions ranging from pain and inflammation to cardiovascular diseases and cancer nih.govfrontiersin.orgnih.gov.

Functional Roles of Heterotrimeric G Proteins in Cellular Signaling

Heterotrimeric G proteins are crucial intermediaries in signal transduction pathways, mediating communication between G protein-coupled receptors (GPCRs) and intracellular effectors nih.govwikipedia.orgberkeley.edu. Composed of α, β, and γ subunits, these proteins cycle between an inactive GDP-bound state and an active GTP-bound state, translating extracellular signals into intracellular responses wikipedia.orgnih.govfrontiersin.org.

GPCRs, including the P2Y family of purinergic receptors, activate specific heterotrimeric G proteins upon ligand binding. This activation leads to the dissociation of the Gα subunit and the Gβγ dimer, which then regulate downstream effectors such as adenylyl cyclase, phospholipase C, and ion channels nih.govwikipedia.orgfrontiersin.orgnih.gov. The intricate interplay between GPCRs and G proteins allows for the fine-tuning of cellular responses, impacting a broad spectrum of physiological processes nih.govnih.gov. While P2X receptors are ion channels and not GPCRs, some P2X receptor antagonists, like NF023, have also been shown to directly interact with and inhibit certain G protein subunits, suggesting cross-talk or alternative mechanisms of action rndsystems.combio-techne.comsigmaaldrich.com.

Significance of Protein-Protein Interactions (PPIs) in Cellular Homeostasis and Disease

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, forming the basis of molecular complexes, signaling cascades, and cellular organization researchgate.netabcam.com. These interactions are critical for maintaining cellular homeostasis and are often dysregulated in disease states researchgate.net. Disrupting or modulating specific PPIs has become a significant strategy in drug discovery, aiming to restore cellular balance or inhibit pathological pathways researchgate.netresearchgate.net.

NF023 has demonstrated the ability to interfere with specific protein-protein interactions. It has been shown to inhibit the DNA-binding activity of HMGA2 rndsystems.combio-techne.com and to disrupt the interaction between cIAP2 and TRAF2, which is involved in NF-κB mediated cell survival researchgate.net. Furthermore, NF023 binds to the dimerization interface of XIAP-BIR1, suggesting its potential as a modulator of protein complex formation nih.gov. These findings highlight NF023's utility in studying the role of PPIs in cellular regulation and disease.

Establishing NF023 (Hexasodium) as a Pharmacological Research Tool

NF023 (hexasodium) is a synthetic derivative of suramin (B1662206), a non-selective P2 receptor antagonist nih.govnews-medical.netnih.gov. It has been characterized as a selective and competitive antagonist primarily targeting the P2X1 receptor nih.govrndsystems.combio-techne.comnews-medical.netnih.govmedchemexpress.comtargetmol.commedchemexpress.comnih.gov. Its utility as a research tool is underscored by its well-defined selectivity profile and its application in distinguishing the roles of different P2X receptor subtypes.

NF023 exhibits significant selectivity for P2X1 receptors over other P2X subtypes and is also selective over adrenoceptors, histamine (B1213489) receptors, and P2Y receptors rndsystems.combio-techne.comnews-medical.net. Its inhibitory effects on P2X receptor-mediated responses have been quantified through IC50 values, providing crucial data for its application in experimental settings nih.govrndsystems.combio-techne.comsigmaaldrich.comnih.govmedchemexpress.comtargetmol.commedchemexpress.comnih.gov. Beyond its P2X receptor antagonism, NF023 also demonstrates the ability to selectively inhibit the α-subunit of Go/i proteins with an EC50 of approximately 300 nM rndsystems.combio-techne.comsigmaaldrich.com. This dual action on P2X1 receptors and G proteins broadens its utility in investigating complex signaling networks.

Table 1: Selectivity of NF023 (Hexasodium) for P2X Receptor Subtypes

| P2X Receptor Subtype | IC50 Value (μM) | Primary Reference Source Index |

| Human P2X1 | 0.21 | nih.govrndsystems.combio-techne.comsigmaaldrich.comnih.govmedchemexpress.comtargetmol.commedchemexpress.com |

| Human P2X3 | 28.9 | rndsystems.combio-techne.comsigmaaldrich.commedchemexpress.comtargetmol.commedchemexpress.com |

| Human P2X2 | > 50 | rndsystems.combio-techne.comsigmaaldrich.commedchemexpress.comtargetmol.commedchemexpress.com |

| Human P2X4 | > 100 | rndsystems.combio-techne.comsigmaaldrich.commedchemexpress.comtargetmol.commedchemexpress.com |

| Rat P2X1 | ~0.2 | sigmaaldrich.comnih.gov |

| Rat P2X3 | 8.5 | sigmaaldrich.com |

NF023's ability to selectively inhibit P2X1 receptors and its influence on specific G protein α-subunits, coupled with its capacity to disrupt protein-protein interactions, firmly establishes it as a versatile pharmacological tool for researchers studying purinergic signaling, ion channel function, and cellular signaling pathways.

Structure

2D Structure

特性

分子式 |

C35H20N4Na6O21S6 |

|---|---|

分子量 |

1162.9 g/mol |

IUPAC名 |

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6 |

InChIキー |

FMQURVHYTBGYSQ-UHFFFAOYSA-H |

正規SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

同義語 |

8,8'-(carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid) NF-023 NF023 |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of Nf023 Hexasodium Action

Purinergic Receptor Antagonism by NF023 (Hexasodium)

NF023 exhibits significant selectivity and potency in its antagonism of purinergic receptors, with a pronounced effect on the P2X family. Its development as a research tool stems from its ability to selectively block specific P2X receptor subtypes, offering insights into the physiological roles of purinergic signaling.

Selective Inhibition Profile for P2X1 Receptor Subtype

NF023 is characterized as a subtype-selective antagonist, demonstrating a marked preference for the P2X1 receptor. Its efficacy is quantified by its inhibitory concentration 50% (IC50) values across various human P2X receptor subtypes. For the human P2X1 receptor, NF023 displays an IC50 value of 0.21 μM tocris.commedchemexpress.comrndsystems.comtargetmol.comnews-medical.netresearchgate.net. This high potency at P2X1 underscores its utility in studies investigating the specific contributions of this receptor. NF023 is also noted to be approximately 10- to 20-fold more selective for P2X receptors over P2Y receptors nih.gov.

Comprehensive Activity Assessment Across P2X Receptor Subtypes (P2X2, P2X3, P2X4)

Beyond its potent action at P2X1, NF023's activity has been assessed across other P2X receptor subtypes, revealing a graded selectivity profile. The compound exhibits an IC50 value of 28.9 μM for the human P2X3 receptor tocris.commedchemexpress.comrndsystems.comtargetmol.comnews-medical.netresearchgate.net. Its inhibitory activity is considerably reduced for P2X2 and P2X4 receptors, with IC50 values reported as greater than 50 μM for P2X2 and greater than 100 μM for P2X4 tocris.commedchemexpress.comrndsystems.comtargetmol.comnews-medical.netresearchgate.net. Some sources indicate that NF023 is practically inactive at P2X2 and P2X4 receptors news-medical.net. It has been noted that NF023 is about 20 times less effective at P2X3 compared to P2X1 receptors researchgate.net, and its antagonist potency at recombinant P2X2, P2X3, and P2X5 receptors is two orders of magnitude lower than at P2X1 receptors guidetopharmacology.org. This differential activity highlights its utility in distinguishing P2X1-mediated responses from those involving other P2X subtypes. However, it's important to note that its selectivity is not absolute, as higher concentrations can inhibit P2X3 receptors d-nb.infomdpi.com.

Mechanistic Insights into Competitive and Reversible P2X Receptor Interaction

NF023 functions as a competitive and reversible antagonist at P2X receptors tocris.commedchemexpress.comrndsystems.comtargetmol.comnews-medical.netnih.govmdpi.comuea.ac.uk. This mechanism implies that NF023 binds to the same site as the endogenous agonist, ATP, thereby preventing ATP from binding and activating the receptor. Evidence for this competitive interaction includes the observation that NF023 causes a rightward shift in the concentration-response curve for ATP without altering the maximal response. This shift is indicative of a competitive blockade, with an estimated dissociation constant (KB) of 1.190 ± 0.2 μM for P2X1 receptors medchemexpress.comtargetmol.com. The reversible nature of this binding suggests that NF023 can dissociate from the receptor, allowing for potential re-activation by ATP.

Allosteric Modulation and Conformational Changes in P2X Receptors Induced by NF023 (Hexasodium)

The available scientific literature consistently describes NF023 as a competitive antagonist, binding directly to the orthosteric ATP-binding site. There is no substantial evidence presented in the reviewed literature to suggest that NF023 acts as an allosteric modulator or induces conformational changes in P2X receptors through binding at a site distinct from the ATP-binding pocket. Its primary mechanism involves blocking agonist access to the active site, thereby preventing the conformational changes necessary for channel opening.

Influence on Ion Permeability and Downstream Signaling Cascades Mediated by P2X Receptors

P2X receptors are non-selective cation channels that, upon activation by ATP, allow the influx of ions such as Na+, K+, and Ca2+ physiology.orgdovepress.comfrontiersin.org. This influx leads to cellular signaling events, including membrane depolarization and an increase in intracellular calcium concentration ([Ca2+]i), which in turn regulate a variety of cellular functions like neurotransmitter release, muscle contraction, and cell proliferation physiology.orgfrontiersin.org. As a competitive antagonist, NF023 effectively blocks the binding of ATP to the P2X receptor. By preventing ATP from binding and inducing the conformational changes required for channel opening, NF023 inhibits the subsequent influx of ions. This blockade of ion permeability prevents the initiation of downstream signaling cascades that are normally triggered by ATP-mediated P2X receptor activation. Sustained activation of some P2X receptors, particularly P2X7, can lead to pore formation and increased permeability to larger molecules, but NF023's role is to prevent the initial channel opening event.

Modulation of Purinergic Neurotransmission in In Vitro Systems

NF023 has been employed in in vitro electrophysiological studies to investigate purinergic neurotransmission. In experiments using the guinea-pig isolated vas deferens, NF023 demonstrated a concentration-dependent inhibition of excitatory junction potential (e.j.p.) magnitude, with an IC50 of 4.8 x 10-6 M, without affecting the resting membrane potential of smooth muscle cells nih.gov. This finding supports its utility as a reliable tool for electrophysiological investigations of P2X receptor function in neuronal and muscular tissues. In contrast, NF023 did not inhibit the fast component of inhibitory junction potential (IJPf) in rat colon strips, suggesting it does not interfere with P2Y1 receptor-mediated inhibitory neurotransmission nih.gov. These studies highlight NF023's role in dissecting the specific contributions of P2X receptors to purinergic neurotransmission in various in vitro preparations.

Data Tables

Table 1: NF023 (Hexasodium) IC50 Values at Human P2X Receptor Subtypes

| P2X Receptor Subtype | IC50 (μM) |

| P2X1 | 0.21 |

| P2X3 | 28.9 |

| P2X2 | > 50 |

| P2X4 | > 100 |

Data compiled from multiple sources tocris.commedchemexpress.comrndsystems.comtargetmol.comnews-medical.netresearchgate.net. Values represent mean inhibitory concentrations for human receptors.

Table 2: Selectivity of NF023 Against Other Receptor Families

| Receptor Family | Selectivity Status | Reference |

| Adrenoceptors | Selective over | tocris.comrndsystems.com |

| Histamine (B1213489) receptors | Selective over | tocris.comrndsystems.com |

| P2Y receptors | Selective over | tocris.comrndsystems.comnih.gov |

| Go/i subunits (α-subunit) | Inhibits (EC50 ~300 nM) | tocris.commedchemexpress.comrndsystems.comtargetmol.com |

Compound Name List:

NF023 (hexasodium)

ATP (Adenosine Triphosphate)

ADP (Adenosine Diphosphate)

AMP (Adenosine Monophosphate)

α,β-meATP (α,β-methyleneadenosine 5′-triphosphate)

BzATP (2′-3′-O-(Benzoyl-benzoyl)-ATP)

TNP-ATP (2′,3′-O-(2,4,6-trinitrophenyl)-ATP)

PPADS (Pyridoxal phosphate-6-azophenyl-2′,4′-disulfonic acid)

P-5-P (Pyridoxal-5-phosphate)

ARL 67156 (6-N,N-diethyl-D-beta,gamma-dibromomethyleneATP)

NF449 (4,4′,4″,4′′′-[carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino))]tetrakis-1,3-benzenedisulfonic acid, octasodium salt)

NF279 (8,8′-[carbonylbis(imino-4,1-phenylene carbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalene trisulfonic acid)

MRS2159

MRS2365

MRS2395

MRS2500

UTP (Uridine-5′-triphosphate)

UDP (Uridine-5′-diphosphate)

Gefapixant (AF-219)

PSB-10211

PSB-12062

A-317491

AZD9056

JNJ54175446

G-Protein Inhibition by NF023 (Hexasodium)

NF023 acts as a direct antagonist of heterotrimeric G-proteins, a crucial family of signal transducers that link cell surface receptors to intracellular effectors. Its inhibitory actions are specific and target key steps in G-protein activation and signaling.

NF023 has demonstrated a notable selectivity for inhibiting the α-subunits of the Go and Gi protein families. Studies have reported an EC50 value of approximately 300 nM for this inhibition tocris.comrndsystems.comsigmaaldrich.comtargetmol.comoup.com. This specificity suggests that NF023 can preferentially modulate signaling pathways that are primarily mediated by these particular G-protein subtypes. By targeting Go/i α-subunits, NF023 can interfere with signaling cascades that regulate various cellular functions, including neuronal excitability, ion channel activity, and the regulation of intracellular second messengers.

The activation of heterotrimeric G-proteins is a multi-step process that involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit. NF023 has been shown to interfere with this critical activation step. It suppresses the spontaneous release of GDP from G protein α-subunits and also reduces receptor-catalyzed guanine (B1146940) nucleotide exchange biocrick.com. Furthermore, NF023 inhibits the binding of GTPγS (a non-hydrolyzable GTP analogue) to recombinant G-protein α-subunits, indicating a direct interference with the GTP-binding site or its accessibility sigmaaldrich.com. This disruption of guanine nucleotide exchange effectively prevents the G-protein from initiating downstream signaling events. NF023's binding site has been identified to overlap with the interface between Gαi and its guanine nucleotide exchange factor (GEF), GIV, without disrupting the interaction between Gαi and the βγ-dimer, highlighting its specific mode of action nih.gov.

As a G-protein inhibitor, NF023 directly impacts GPCR signaling pathways. GPCRs, which are seven-transmembrane domain receptors, initiate intracellular signaling by coupling to heterotrimeric G-proteins upon ligand binding. NF023's ability to inhibit G-protein activation effectively uncouples the receptor from its downstream signaling machinery. For instance, in the context of Follicle-Stimulating Hormone (FSH) signaling in bovine granulosa cells, NF023, while not affecting FSH-induced activation of Akt and Erk1/2 or cAMP production, specifically blocked the inhibitory effects of CART (Cocaine- and Amphetamine-Regulated Transcript) on FSH signaling oup.com. This suggests that NF023's impact on GPCR pathways can be context-dependent, modulating specific branches of signaling rather than universally blocking all GPCR activity. NF023 has also been shown not to disrupt serotonin-stimulated calcium release in cells coexpressing 5-HT2A and mGlu2 receptors, indicating a lack of broad interference with all GPCR-mediated calcium signaling pathways nih.gov.

Adenylyl cyclase (AC) is a key enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. The activity of AC is often regulated by G-proteins, specifically Gαs (stimulatory) and Gαi/o (inhibitory) wikipedia.orgebi.ac.uk. Given NF023's inhibitory action on Go/i subunits, one might infer a potential indirect effect on AC activity. However, specific studies have indicated that NF023 did not alter FSH-induced cAMP production in bovine granulosa cells oup.com. This suggests that in this particular cellular context, the inhibition of Go/i by NF023 did not translate into a measurable change in adenylyl cyclase activity or cAMP levels.

The formation of an agonist-specific ternary complex, comprising the agonist, the receptor, and the G-protein, is a hallmark of GPCR activation. NF023 has been demonstrated to inhibit the formation of these complexes sigmaaldrich.combiocrick.comsigmaaldrich.comresearchgate.net. This inhibition is characterized as quasicompetitive with respect to agonist binding, meaning it can be overcome by increasing receptor occupancy. Crucially, this effect does not arise from NF023 directly binding to the receptor's ligand-binding pocket, as it does not affect the binding of antagonists or agonists when functional receptor-G protein interaction is absent biocrick.com. Instead, NF023 competes with the effector binding site on the G-protein, thereby preventing the assembly of the functional ternary complex.

Table 1: Select G-Protein and Receptor Inhibition Data for NF023

| Target | Activity Type | IC50 / EC50 Value | Reference(s) |

| Go/i α-subunits | Inhibitor | ~300 nM (EC50) | tocris.comrndsystems.comsigmaaldrich.comtargetmol.comoup.com |

| Human P2X1 Receptor | Antagonist | 0.21 μM (IC50) | tocris.comrndsystems.comtargetmol.commedchemexpress.commedchemexpress.eucaymanchem.comcore.ac.uk |

| Human P2X3 Receptor | Antagonist | 28.9 μM (IC50) | tocris.comrndsystems.comtargetmol.commedchemexpress.commedchemexpress.eu |

| Human P2X2 Receptor | Antagonist | > 50 μM (IC50) | tocris.comrndsystems.comtargetmol.commedchemexpress.commedchemexpress.eucore.ac.uk |

| Human P2X4 Receptor | Antagonist | > 100 μM (IC50) | tocris.comrndsystems.comtargetmol.commedchemexpress.commedchemexpress.eu |

| HMGA2 DNA-binding activity | Inhibitor | 10.63 μM (IC50) | tocris.comrndsystems.com |

| HCV NS3 helicase | Inhibitor | 6.2 μM (IC50) | caymanchem.com |

| Gαi-GIV Protein-Protein Interaction | Inhibitor | Hit in screening | nih.gov |

| cIAP2-BIR1/TRAF2 Protein-Protein Complex | Disruptor | Demonstrated in vitro | researchgate.netnih.gov |

| XIAP-BIR1 | Binder | 25 ± 5 μM (Kd) | d-nb.info |

Protein-Protein Interaction Disruption by NF023 (Hexasodium)

Beyond its effects on G-proteins, NF023 is recognized as a potent disruptor of specific protein-protein interactions (PPIs). This capability stems from its molecular structure, which allows it to bind to interfaces critical for protein complex formation.

List of Compounds Mentioned:

NF023 (hexasodium)

Suramin

NF037

NF018

NF007

NF449

PPNDS

Reactive Blue 2

ATP

GTP

GTPγS

GDP

cAMP

CART

FSH

5-HT2A

mGlu2

cIAP2

TRAF2

XIAP-BIR1

Gαi

Gαo

Gαs

Gβγ

GIV

HMGA2

HCV NS3 helicase

Modulation of Inhibitor of Apoptosis Proteins (IAPs) Interactions

Inhibitors of Apoptosis Proteins (IAPs) are a family of cellular proteins that play a crucial role in preventing programmed cell death (apoptosis) and regulating inflammatory signaling, notably the NF-κB pathway mdpi.com. NF023 has been identified as a modulator of these interactions.

X-linked Inhibitor of Apoptosis Protein (XIAP) contains a Baculoviral IAP Repeat (BIR) domain, specifically XIAP-BIR1, which is involved in protein-protein interactions critical for cell signaling. The XIAP-BIR1 domain is known to dimerize and bind to Transforming Growth Factor beta-activated kinase 1-binding protein 1 (TAB1) mdpi.comnih.gov. This interaction is a key step in activating the NF-κB signaling pathway nih.gov. Research indicates that NF023 can interfere with this complex assembly, potentially by binding to the XIAP-BIR1 dimerization interface nih.govresearchgate.netd-nb.inforesearchgate.net. By disrupting the XIAP-BIR1/TAB1 complex, NF023 may inhibit the downstream activation of NF-κB nih.gov.

Cellular IAPs, such as cIAP2, also possess BIR domains (cIAP2-BIR1) that interact with signaling intermediates like TNFR-associated factor 2 (TRAF2) mdpi.com. The interaction between cIAP2-BIR1 and TRAF2 is essential for recruiting cIAPs to the TNF receptor, thereby promoting the activation of the NF-κB survival pathway researchgate.netresearchgate.netnih.gov. Studies have demonstrated that NF023 can disrupt the assembly of the cIAP2-BIR1/TRAF2 complex researchgate.netresearchgate.netnih.gov. This disruption suggests that NF023 can act as a protein-protein interaction disruptor, potentially impacting cell survival mechanisms mediated by cIAPs.

Implications for the Regulation of NF-κB Signaling Pathways

The modulation of IAP interactions by NF023 has significant implications for the regulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway mdpi.comnih.govresearchgate.netd-nb.inforesearchgate.netresearchgate.netnih.govmedchemexpress.com. The NF-κB pathway is a critical regulator of immune responses, inflammation, and cell survival, and its dysregulation is frequently observed in cancer mdpi.com.

As noted, IAPs like XIAP and cIAP2 are involved in promoting NF-κB activation through their interactions with TAB1 and TRAF2, respectively mdpi.comnih.govresearchgate.netnih.gov. By interfering with these specific protein-protein interactions, NF023 can dampen the signaling cascade that leads to NF-κB activation. For instance, preventing XIAP-BIR1 dimerization with TAB1 abolishes XIAP-mediated NF-κB activation, suggesting a proximity-induced mechanism for TAK1 kinase activation that NF023 may inhibit nih.gov. Consequently, NF023's ability to disrupt these IAP-mediated interactions positions it as a potential modulator of NF-κB-driven cell survival and inflammatory processes.

Interaction with DNA-Binding Proteins (e.g., Mcm10) and DNA Replication Contexts

Minichromosome maintenance protein 10 (Mcm10) is an essential factor for DNA replication, playing a role in origin firing and linking the MCM2-7 helicase complex to DNA polymerases during the transition from pre-replicative complexes to pre-initiation complexes wikipedia.orgh-its.orgembopress.orgembopress.org. Mcm10 itself is a DNA-binding protein, associating with DNA regardless of sequence context or topology embopress.orgnih.gov.

Research has identified that NF023, along with other suramin analogues, acts as an inhibitor of Mcm10's DNA binding activity nih.gov. This inhibition suggests that NF023 can interfere with the normal functioning of Mcm10 in the DNA replication machinery. While the precise downstream consequences of Mcm10 inhibition by NF023 in the context of DNA replication are still under investigation, its interaction with this crucial replication factor highlights another facet of its molecular activity.

Other Identified Molecular Targets and Interactions of NF023 (Hexasodium)

Beyond its effects on IAPs and Mcm10, NF023 has been characterized for its inhibitory action on other significant cellular targets.

High Mobility Group AT-Hook 2 (HMGA2) is a non-histone chromosomal protein that binds to the minor groove of AT-rich DNA sequences, influencing gene transcription and chromatin structure nih.gov. NF023 has been shown to inhibit the DNA-binding activity of HMGA2. In vitro studies have quantified this inhibitory effect, reporting an IC50 value of 10.63 μM for NF023 in disrupting HMGA2-DNA interactions nih.govtocris.comrndsystems.combio-techne.com. This finding indicates that NF023 can directly interfere with the ability of HMGA2 to bind DNA, potentially affecting the regulatory functions mediated by this protein.

Summary of Identified Molecular Targets and Activities

The diverse molecular targets and interactions of NF023 (hexasodium) underscore its potential as a modulator of cellular processes.

| Target/Pathway | Interaction Type | IC50 / EC50 Values | References |

| P2X1 Receptor | Selective and competitive antagonist | Human P2X1: 0.21 μM; Human P2X3: 28.9 μM; Human P2X2: >50 μM; Human P2X4: >100 μM | tocris.comrndsystems.comxcessbio.commedchemexpress.comtargetmol.comcaymanchem.com |

| Go/i alpha subunit | Selective inhibitor | EC50 ~300 nM | tocris.comrndsystems.comxcessbio.commedchemexpress.comtargetmol.com |

| XIAP-BIR1/TAB1 Complex | Disruption of assembly/dimerization | Not quantified in terms of IC50 for complex disruption. | nih.govresearchgate.netd-nb.inforesearchgate.net |

| cIAP2-BIR1/TRAF2 Complex | Interference with assembly | Not quantified in terms of IC50 for complex disruption. | researchgate.netresearchgate.netnih.gov |

| NF-κB Signaling Pathway | Modulation (indirect via IAPs) | Not directly quantified, but linked to IAP interactions. | mdpi.comnih.govresearchgate.netd-nb.inforesearchgate.netresearchgate.netnih.govmedchemexpress.com |

| Mcm10 DNA Binding | Inhibition of DNA binding | Not explicitly quantified with an IC50 for Mcm10 DNA binding in the provided search results. | nih.gov |

| HMGA2 DNA-Binding Activity | Inhibition of DNA binding | IC50 = 10.63 μM | nih.govtocris.comrndsystems.combio-techne.com |

| Hepatitis C Virus (HCV) NS3 helicase | Inhibitor | IC50 = 6.2 μM | caymanchem.com |

Note: Values presented are based on available research findings and may vary depending on experimental conditions.

Compound List

NF023 (hexasodium)

XIAP (X-linked Inhibitor of Apoptosis Protein)

TAB1 (Transforming Growth Factor beta-activated kinase 1-binding protein 1)

cIAP2 (Cellular Inhibitor of Apoptosis Protein 2)

TRAF2 (TNFR-associated factor 2)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

Mcm10 (Minichromosome maintenance protein 10)

HMGA2 (High Mobility Group AT-Hook 2)

Suramin

Inhibition of Viral Enzyme Activities (e.g., Hepatitis C Virus NS3 Helicase)

The Hepatitis C virus (HCV) NS3 protein is a critical multifunctional enzyme essential for viral replication. It comprises an N-terminal serine protease domain and a C-terminal helicase/nucleotide triphosphatase (NTPase) domain nih.govplos.org. The NS3 helicase domain is responsible for unwinding double-stranded RNA (dsRNA) in a 3′ to 5′ direction, a process fueled by ATP hydrolysis, which is vital for the replication of the viral genome nih.govnih.govplos.org. Given its central role in the viral life cycle, the NS3 helicase has been a significant target for antiviral drug development, although achieving specificity has presented challenges due to conserved motor domains in cellular proteins nih.gov.

Research efforts have identified several compounds that interfere with the activity of the HCV NS3 helicase. Among these is NF023 (hexasodium), which was evaluated as part of a screen using a fluorescence polarization (FP)-based assay designed to identify inhibitors of NS3-DNA complex formation nih.govoup.comnih.govoup.comresearchgate.net. In this assay, NF023 hydrate (B1144303) demonstrated inhibitory activity against the NS3 helicase, with a reported IC50 value of 6.2 µM nih.govoup.comnih.govoup.comresearchgate.netcaymanchem.comcaymanchem.com.

Further analysis within the same study indicated that NF023 hydrate was capable of inhibiting helicase-catalyzed strand separation. However, this compound did not inhibit the replication of subgenomic HCV replicons nih.govoup.comnih.govoup.comresearchgate.net. Additionally, a counterscreen performed using Escherichia coli single-stranded DNA binding protein (SSB) revealed that NF023, along with other identified inhibitors in the screen, lacked specificity for the HCV NS3 helicase nih.govoup.comnih.govoup.comresearchgate.net.

Table 1: Inhibition of HCV NS3 Helicase Activity by NF023 (Hexasodium)

| Compound Name | Target Enzyme | Assay Type | IC50 Value | Inhibition of Strand Separation | Inhibition of Replicon Replication | Specificity (vs. SSB) |

| NF023 (hydrate) | Hepatitis C Virus NS3 Helicase | FP-based assay | 6.2 µM | Yes | No | No |

Structure Activity Relationship Sar and Analog Development of Nf023 Hexasodium

Comparative Analysis with Suramin (B1662206) and its Analogues

NF023 is a structural analogue of suramin, a polysulfonated naphthylurea compound known for its broad-spectrum biological activities, including its antagonism at P2 receptors. The structure of NF023 represents a smaller, more constrained version of the larger suramin molecule.

NF023 and suramin, along with other analogues like NF279 and NF449, share a common structural framework characterized by polysulfonated naphthalene (B1677914) rings linked by amide or urea (B33335) groups. nih.govresearchgate.net This core structure is fundamental to their ability to act as competitive antagonists at P2X receptors. nih.govnih.gov The negatively charged sulfonate groups are believed to mimic the phosphate (B84403) groups of ATP, the endogenous agonist for these receptors, allowing them to occupy the agonist binding site. nih.gov Both NF023 and suramin function by competitively blocking the binding of ATP to P2X receptors, thereby preventing channel activation. nih.govnih.gov

While sharing a common pharmacophore, NF023 possesses distinctive structural features that confer a different selectivity profile compared to suramin. NF023 can be considered a truncated form of suramin, resulting in a less flexible and smaller molecule. researchgate.net This reduction in size and complexity contributes to its increased selectivity for P2X receptors over P2Y receptors, being approximately 10- to 20-fold more selective for the former. nih.gov

Furthermore, the number and arrangement of the sulfonate groups on the naphthalene rings, as well as the nature of the linker groups, are critical determinants of selectivity among suramin analogues. For instance, NF449, another suramin analogue, is a potent antagonist of P2X1 receptors, while NF279 blocks P2X1, P2X2, and P2X7 receptors with similar affinities. nih.gov In contrast to suramin, which has methyl groups on its intermediate rings, some analogues, including potentially NF023, lack these groups, which has been shown to be an important structural feature for the potent trypanocidal activity of suramin, though its impact on P2 receptor affinity is a distinct aspect of its SAR. uea.ac.ukuea.ac.uk

| Feature | NF023 (Hexasodium) | Suramin |

|---|---|---|

| Core Structure | Polysulfonated naphthalene rings linked by ureido groups | Polysulfonated naphthalene rings linked by amide and ureido groups |

| Molecular Size | Smaller, truncated analogue | Larger, more complex molecule |

| P2X/P2Y Selectivity | Higher selectivity for P2X receptors | Broader activity on both P2X and P2Y receptors |

| P2X Subtype Selectivity | High selectivity for P2X1 | Broad antagonism across multiple P2X subtypes |

Elucidation of Structural Determinants for P2X Receptor Binding Specificity

The selectivity of NF023 for specific P2X receptor subtypes is a direct consequence of its unique chemical architecture.

The naphthalene trisulfonate moieties are critical for the binding of NF023 to P2X receptors. The number and positioning of the sulfonate groups on these rings are key determinants of affinity and selectivity. Research on suramin analogues has demonstrated that compounds with three sulfate (B86663) groups on the naphthalene rings, such as NF023, exhibit higher affinity compared to those with fewer, like NF340 which has only two. nih.gov The highly anionic nature of these moieties allows for electrostatic interactions with positively charged amino acid residues within the ATP-binding pocket of P2X receptors. nih.gov The specific arrangement of the three sulfonate groups on each naphthalene ring in NF023 contributes to its high potency at the P2X1 receptor subtype.

The central ureido linkage, explicitly part of the carbonylbis(imino-3,1-phenylenecarbonylimino) structure in the chemical name of NF023, plays a crucial role in orienting the two naphthalene trisulfonate units in a spatially appropriate manner for optimal interaction with the receptor binding site. nih.gov This linkage provides a degree of rigidity to the molecule, which, in contrast to the more flexible linkers in suramin, likely contributes to the higher P2X subtype selectivity of NF023. The geometry imposed by the ureido bridge ensures that the sulfonate groups are positioned to effectively compete with ATP for binding to the receptor.

| P2X Receptor Subtype | IC50 Value (µM) |

|---|---|

| P2X1 | 0.21 |

| P2X3 | 28.9 |

| P2X2 | > 50 |

| P2X4 | > 100 |

Data from Soto, et al. (1999). nih.gov

Rational Design and Synthesis of NF023 (Hexasodium) Derivatives

The development of NF023 derivatives has been largely guided by rational design principles, leveraging structural insights from its interactions with biological targets. This approach has led to the synthesis of a range of analogs with modified selectivity and activity profiles.

The polysulfonated nature of NF023 contributes to its activity at multiple targets, including P2X purinergic receptors and Inhibitor of Apoptosis Proteins (IAPs). nih.gov Consequently, a key focus of analog development has been the introduction of targeted modifications to improve selectivity.

For its activity as a P2X receptor antagonist , NF023 exhibits subtype selectivity, with the highest potency observed at the P2X1 receptor subtype. tocris.com Structure-activity relationship (SAR) studies of suramin-related compounds have demonstrated that alterations to the polysulfonated naphthalene rings and the central urea bridge can significantly impact subtype selectivity. nih.govnih.govresearchgate.net For instance, the number and positioning of the sulfonate groups are critical for interaction with the positively charged residues in the ATP-binding pocket of P2X receptors. The rational design of more selective P2X1 antagonists has involved modifications to the linker between the naphthalene moieties, as the symmetrical structure appears to be a key requirement for bioactivity. nih.gov

The synthesis of NF023 and its derivatives typically involves the coupling of substituted naphthalene sulfonic acid precursors. A common strategy for creating the symmetrical ureido linkage is the use of phosgene (B1210022) or a safer equivalent like triphosgene. nih.govresearchgate.net

The general synthetic route involves the following key steps:

Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce multiple sulfonic acid groups onto the aromatic rings. The reaction conditions can be controlled to influence the position and number of sulfonate groups.

Introduction of Amine Functionality: The sulfonated naphthalene is then typically nitrated and subsequently reduced to introduce an amino group, which is essential for the subsequent coupling reaction.

Urea Linkage Formation: The amino-substituted sulfonated naphthalene is then reacted with a carbonyl source, such as triphosgene, to form the central urea bridge, linking two sulfonated naphthalene units. This reaction is often carried out in an aqueous solution with careful pH control. nih.govresearchgate.net

For the synthesis of asymmetrical derivatives, a different strategy is employed, often involving the coupling of two different substituted naphthalene precursors in a stepwise manner. nih.govresearchgate.net

Correlation of Structural Modifications with Observed Biological Activities

The biological activity of NF023 derivatives is intricately linked to their structural features. Systematic modifications of the NF023 scaffold have provided valuable insights into the structural determinants of its antagonist activity at P2X receptors and its inhibitory effects on the XIAP-BIR1 domain.

| Compound | Target | Species | IC50 (µM) |

| NF023 | P2X1 | Human | 0.21 |

| P2X2 | Human | > 50 | |

| P2X3 | Human | 28.9 | |

| P2X4 | Human | > 100 |

Data sourced from multiple references. tocris.com

| Compound | Target | Dissociation Constant (Kd) (µM) |

| NF023 | XIAP-BIR1 | 25 ± 5 |

| Analog 5a | XIAP-BIR1 | 9 ± 2 |

| Analog 5b | XIAP-BIR1 | 11 ± 2 |

Data sourced from Sorrentino et al. (2019). nih.gov

These findings underscore the importance of a rational, structure-based approach to the design of NF023 derivatives. By systematically modifying the core scaffold, it is possible to fine-tune the biological activity and selectivity of these compounds for specific therapeutic applications.

Advanced Methodological Approaches in Nf023 Hexasodium Research

Comprehensive In Vitro Cellular and Biochemical Assays

The binding affinity of NF023 has been extensively characterized, particularly at purinergic P2X receptors. Electrophysiological studies using voltage-clamped Xenopus oocytes expressing various P2X receptor subtypes have been pivotal in quantifying its inhibitory potency. nih.gov These studies reveal that NF023 is a subtype-selective antagonist, showing the highest affinity for the P2X1 receptor. nih.govnih.gov

Research has established that NF023 potently inhibits human and rat P2X1 receptors with IC50 values in the nanomolar range. nih.govjneurosci.org Its potency is considerably lower at other P2X subtypes, demonstrating clear selectivity. nih.govtocris.commedchemexpress.com For instance, the IC50 value for the human P2X3 receptor is more than 100-fold higher than for the human P2X1 receptor, while P2X2 and P2X4 receptors are largely insensitive to NF023 at concentrations up to 100 μM. nih.govtocris.commedchemexpress.com This selectivity makes NF023 a valuable tool for distinguishing between P2X receptor subtypes in pharmacological studies. nih.gov

Beyond P2X receptors, NF023 has also been identified as a selective inhibitor for the α-subunits of G-proteins, specifically the Go/Gi family, with an EC50 value of approximately 300 nM. tocris.comrndsystems.comsigmaaldrich.com It also shows inhibitory activity against the DNA-binding activity of High Mobility Group AT-hook 2 (HMGA2) with an IC50 of 10.63 μM. tocris.comrndsystems.com

Table 1: Inhibitory Concentration (IC50) of NF023 at Various Receptor Subtypes This table summarizes the concentration of NF023 required to inhibit 50% of the response for different P2X receptor subtypes.

| Receptor Subtype | Species | IC50 (μM) | Reference |

|---|---|---|---|

| P2X1 | Human | 0.21 | nih.govtocris.commedchemexpress.com |

| P2X1 | Rat | 0.24 | nih.govjneurosci.org |

| P2X2 | Human | > 50 | nih.govtocris.commedchemexpress.com |

| P2X3 | Human | 28.9 | nih.govtocris.commedchemexpress.com |

| P2X3 | Rat | 8.5 | nih.govsigmaaldrich.com |

| P2X4 | Human | > 100 | nih.govtocris.commedchemexpress.com |

| P2X2/P2X3 Heteromer | Rat | 1.6 | nih.gov |

NF023 functions as a competitive and surmountable antagonist at P2X1 receptors, which are ligand-gated ion channels. nih.govmdpi.com This means that NF023 reversibly binds to the receptor at the same site as the endogenous agonist, ATP, without activating the channel. nih.gov In the presence of NF023, the concentration-response curve for ATP is shifted to the right, indicating that a higher concentration of the agonist is required to elicit the same response, without a change in the maximum response. nih.gov

The antagonistic action of NF023 on P2X1 receptors is voltage-insensitive, meaning its blocking effect is not dependent on the membrane potential. nih.govmedchemexpress.com In electrophysiological studies on the guinea-pig vas deferens, NF023 was shown to inhibit excitatory junction potentials (e.j.p.s), which are mediated by P2X1 receptors, with an IC50 of 4.8 μM. nih.govnih.gov This inhibition was rapid in onset and reversible upon washout, and notably, NF023 did not affect the resting membrane potential of the smooth muscle cells. nih.gov These characteristics make it a preferred antagonist for electrophysiological studies compared to other compounds like suramin (B1662206) or PPADS. nih.gov

Fluorescence-based assays are powerful tools for studying molecular interactions. Tryptophan fluorescence quenching, which relies on changes in the intrinsic fluorescence of tryptophan residues within a protein upon ligand binding, has been employed to study NF023 analogues. nih.govresearchgate.netcore.ac.uk For instance, this method was used to analyze the binding of NF023 derivatives to the X-chromosome linked inhibitor of apoptosis protein (XIAP)-BIR1 domain. nih.gov The binding of the compounds quenches the fluorescence of a key tryptophan residue (Trp73), allowing for the calculation of the dissociation constant (Kd). nih.gov This technique demonstrated that certain NF023 analogues bind with a two-fold higher affinity than the parent compound. nih.gov

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another advanced, bead-based immunoassay used in high-throughput screening. It has been utilized in research contexts related to NF023's broader activities. For example, AlphaScreen was used as a secondary, orthogonal assay to validate hits from a primary screen for inhibitors of the GIV–Gαi protein-protein interaction. pnas.org It has also been applied in the identification of inhibitors for the DNA-binding protein HMGA2, a known target of NF023. tocris.comrndsystems.com

MicroScale Thermophoresis (MST) is an immobilization-free technique that measures molecular interactions by detecting changes in fluorescence as a molecule moves through a microscopic temperature gradient. wikipedia.org This method allows for the precise determination of binding affinities (Kd). nih.govresearchgate.net

MST has been instrumental in characterizing the interaction between NF023 and the BIR1 domain of XIAP (XIAP-BIR1). nih.gov In these experiments, fluorescently labeled XIAP-BIR1 was titrated with increasing concentrations of NF023. The resulting change in thermophoretic movement was used to calculate a dissociation constant (Kd) of 25 ± 5 μM. nih.gov This study further utilized MST to probe the binding of NF023 to various mutants of XIAP-BIR1, confirming that the compound binds to the protein's dimerization interface. Mutations at this interface had a negative effect on NF023 binding, validating computational docking predictions. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. cytivalifesciences.como2h.com It provides quantitative data on the specificity, kinetics (association and dissociation rates), and affinity of binding between a ligand (attached to a sensor surface) and an analyte (flowed over the surface). bioduro.comnih.gov

While detailed kinetic studies specifically for NF023 using SPR are not widely published, the technique has been successfully applied to confirm the binding of related suramin analogues. researchgate.net Given that NF023 is a suramin derivative, SPR stands as a highly relevant and powerful method for elucidating the precise dynamics of its binding to target proteins like P2X receptors or G-protein subunits. nih.govsigmaaldrich.com The method's ability to provide real-time kinetic parameters (ka and kd) would offer a deeper understanding of the binding mechanism beyond the steady-state affinity values obtained from other assays. nih.gov

Cell-based assays are crucial for understanding how a compound affects intracellular signaling cascades. NF023's role as a Gαi inhibitor has been explored in several signaling pathways. sigmaaldrich.com

cAMP Production: The Gαi subunit inhibits adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). Research on the effects of Bacillus bombysepticus α-toxin showed that preventing cAMP production by inhibiting the stimulatory Gαs subunit (using the inhibitor NF449) reduced the toxin's pathogenicity. nih.gov In contrast, NF023, as an inhibitor of Gαi, had no effect on the toxicity, consistent with the pathway being driven by Gαs activation and subsequent cAMP increase. nih.gov

ERK/CREB Phosphorylation: The Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) are key downstream signaling proteins. nih.gov Studies investigating cannabinoid receptor 2 (CB2) signaling showed that the agonist HU308 induced rapid phosphorylation of ERK (p-ERK). acs.orgbiorxiv.org This response was blocked by inhibitors of Gβγ, but not by NF023. acs.orgbiorxiv.orgauckland.ac.nz This finding indicates that ERK activation in this context is mediated by the Gβγ dimer released from the Gαiβγ heterotrimer, and not directly by the Gαi subunit that NF023 inhibits. acs.org Similarly, in the B. bombysepticus α-toxin study, the toxin induced CREB phosphorylation, which was significantly decreased by the Gαs inhibitor NF449 but not by NF023, again pointing to a Gαs-cAMP-PKA-CREB axis. nih.gov

Investigation of Protein-Protein Interactions through Pull-Down Assays

Pull-down assays are a valuable in vitro technique used to identify and confirm protein-protein interactions. thermofisher.comthermofisher.com This method utilizes a "bait" protein, which is tagged and immobilized on a solid support, to capture its interacting partners, or "prey," from a cell lysate or protein mixture. thermofisher.comthermofisher.comsigmaaldrich.com In the context of NF023 research, pull-down assays have been instrumental in elucidating its mechanism of action as a disruptor of specific protein-protein interactions.

A key application of this technique has been to study the effect of NF023 on the interaction between the BIR1 domain of cIAP2 and TRAF2. researchgate.net In these experiments, a tagged version of the cIAP2-BIR1 domain serves as the bait to pull down its binding partner, TRAF2. The ability of NF023 to interfere with this interaction is then assessed by observing a decrease in the amount of TRAF2 that is co-purified with cIAP2-BIR1 in the presence of the compound. researchgate.net This approach provides direct evidence of NF023's disruptive activity on the formation of the cIAP2-BIR1/TRAF2 complex. researchgate.net

To further pinpoint the critical residues involved in the binding of NF023 to cIAP2-BIR1, pull-down assays have been used in conjunction with site-directed mutagenesis. researchgate.net By creating mutant versions of the cIAP2-BIR1 protein with specific amino acid changes, researchers can assess how these mutations affect the binding of TRAF2 in the presence and absence of NF023. researchgate.net For instance, studies have shown that mutations at specific residues within the cIAP2-BIR1 domain can significantly impact the disruptive effect of NF023 on the cIAP2-TRAF2 interaction, confirming the importance of these residues in the binding of the compound. researchgate.net

| Bait Protein | Prey Protein | Condition | Result | Reference |

| cIAP2-BIR1 | TRAF2 | No NF023 | Strong Interaction | researchgate.net |

| cIAP2-BIR1 | TRAF2 | With NF023 | Reduced Interaction | researchgate.net |

| cIAP2-BIR1 (Y31A mutant) | TRAF2 | With NF023 | Interaction still observed | researchgate.net |

| cIAP2-BIR1 (S34A mutant) | TRAF2 | With NF023 | Interaction significantly disrupted | researchgate.net |

| cIAP2-BIR1 (Y56A mutant) | TRAF2 | With NF023 | Interaction significantly disrupted | researchgate.net |

In Silico Computational Approaches for Mechanistic Elucidation

Computational methods are powerful tools for understanding the molecular mechanisms underlying the activity of compounds like NF023. These in silico approaches provide detailed insights into ligand-target interactions, conformational changes, and the identification of key binding residues, complementing experimental data. mdpi.comnih.govopenaccessjournals.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. mdpi.comopenaccessjournals.com This method is widely used to screen virtual libraries of compounds and to propose binding modes for further investigation. nih.govopenaccessjournals.com In the study of NF023, molecular docking simulations have been employed to predict its binding pose within the BIR1 domain of cIAP2. researchgate.net These simulations identified a potential binding site for NF023 in the α1-α2 region of cIAP2-BIR1. researchgate.netresearchgate.net The predicted binding mode suggested that NF023 could sterically hinder the interaction between cIAP2-BIR1 and TRAF2, providing a structural hypothesis for its disruptive activity. researchgate.net

Extensive Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Mode Exploration

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of proteins and ligands over time. cresset-group.comnih.govmdpi.com This technique is particularly useful for exploring the binding landscape of flexible molecules like NF023. researchgate.net In the case of NF023, extensive MD simulations, totaling nearly 75 microseconds of all-atom sampling, were performed to characterize its interaction with the cIAP2-BIR1 domain. researchgate.net These simulations revealed that NF023 does not adopt a single, static binding pose but rather explores multiple binding modes. researchgate.net This dynamic behavior is consistent with the flexible and highly charged nature of the NF023 molecule. researchgate.net The simulations identified several distinct binding clusters for NF023 on the surface of cIAP2-BIR1. researchgate.net

Computational Mutagenesis for Identifying Critical Binding Residues

Computational mutagenesis, often performed in conjunction with experimental techniques like alanine (B10760859) scanning, is used to predict the impact of specific amino acid mutations on protein-ligand interactions. plos.orgbristol.ac.uk By computationally mutating residues in the binding site and calculating the change in binding free energy, researchers can identify key residues that are critical for the interaction. plos.org In the investigation of NF023's interaction with cIAP2-BIR1, computational mutagenesis was guided by experimental data from pull-down assays with mutant proteins. researchgate.net The results of these in silico mutations were consistent with experimental findings, confirming that residues such as S34 and Y56 in the cIAP2-BIR1 domain are critical for the binding of NF023. researchgate.net For example, the computational analysis supported the experimental observation that mutating S34 to alanine (S34A) or Y56 to alanine (Y56A) prevents NF023 binding. researchgate.net

| Residue | Mutation | Experimental Effect on NF023 Binding | Computational Prediction | Reference |

| Cys28 | C28S | 100-fold decreased affinity | - | researchgate.net |

| Tyr31 | Y31A | Comparable affinity to wild type | - | researchgate.net |

| Ser34 | S34A | Binding prevented | Critical for binding | researchgate.net |

| Tyr56 | Y56A | Binding prevented | Critical for binding | researchgate.net |

Ensemble Docking Analysis for Characterizing Binding Landscapes

Ensemble docking is an advanced docking technique that accounts for the flexibility of the receptor by using an ensemble of protein conformations, often generated from MD simulations. numberanalytics.combonvinlab.org This approach provides a more realistic representation of the binding process and can lead to more accurate predictions of binding modes and affinities. numberanalytics.com For NF023, an "ensemble redocking" analysis was performed using conformations of the cIAP2-BIR1 domain extracted from the extensive MD simulations. researchgate.net This analysis yielded four distinct binding poses, labeled C1 to C4. researchgate.netresearchgate.net Notably, two of these clusters, C2 and C3, were located in a region that would likely cause steric disruption of the TRAF2:cIAP2-BIR1 interaction, further supporting the proposed mechanism of action. researchgate.net

In Vivo Preclinical Animal Models for Mechanistic and Physiological Investigations

While in vitro and in silico methods provide valuable molecular-level insights, in vivo preclinical animal models are essential for understanding the physiological effects and potential therapeutic relevance of a compound within a complex living system. uni-konstanz.deijrpc.com These models allow researchers to investigate the compound's mechanism of action in the context of a whole organism, including its effects on disease progression and relevant biological pathways. ijrpc.comadebiotech.orgcore.ac.uk The choice of an appropriate animal model is crucial and depends on factors such as genetic and physiological similarities to humans and the ability to replicate aspects of the disease being studied. ijrpc.com Although specific in vivo studies focusing solely on the mechanistic and physiological investigations of NF023 are not detailed in the provided search results, the use of such models is a standard and necessary step in the preclinical development of any promising compound. uni-konstanz.deeddc.sg These studies would typically aim to confirm the in vitro findings, for example, by assessing the disruption of the cIAP2-TRAF2 interaction in a tumor model, and to evaluate the downstream physiological consequences, such as the modulation of NF-κB signaling and induction of cell death in cancer cells. researchgate.net

Analysis of Vasopressor Responses and Vascular Tone Regulation in Rodent Models

The regulation of vascular tone, the degree of constriction of a blood vessel, is a complex process influenced by various signaling molecules. Among these, extracellular adenosine (B11128) triphosphate (ATP) plays a significant role by acting on purinergic P2 receptors. The compound NF023, a potent and selective antagonist of the P2X1 receptor subtype, has been instrumental in elucidating these mechanisms in rodent models. nih.govrndsystems.com

Research using rat models has demonstrated that vascular tone in retinal arterioles is maintained by a tonic release of ATP, which acts on P2X1 receptors to cause vasoconstriction. nih.gov In in vivo studies, the application of NF023 led to a significant dilation of these arterioles, indicating its ability to block the baseline vasoconstrictor effect of endogenous ATP. nih.gov For instance, NF023 applied at a specific concentration induced a 32.1% dilation in rat retinal arterioles. nih.gov This finding suggests that P2X1 receptors are crucial in maintaining basal vascular tone in this specific vascular bed. nih.gov

Further studies in isolated ex vivo retinal preparations, which lack inherent vascular tone, showed that NF023 by itself did not cause vasodilation. nih.gov However, its role as a P2X1 antagonist was confirmed as it effectively abolished the vasoconstrictor responses evoked by the P2X1 receptor agonist, α,β-methylene ATP. nih.gov Pretreatment with NF023 completely prevented the vasoconstriction typically induced by this agonist, confirming that the agonist's effects are mediated through P2X1 receptors. nih.gov While much of the research is focused on rodents, similar P2X-receptor antagonist effects have been observed in other animal models, such as rabbit isolated blood vessels, where NF023 effectively antagonized vasoconstrictor responses. nih.gov

| Condition | Agent(s) | Observed Effect on Arteriole Diameter | Reference |

|---|---|---|---|

| In Vivo (with tone) | NF023 | 32.1% Dilation | nih.gov |

| Ex Vivo (no tone) | NF023 alone | No effect | nih.gov |

| Ex Vivo (no tone) | α,β-methylene ATP | 18.7% Sustained Constriction | nih.gov |

| Ex Vivo (no tone) | NF023 + α,β-methylene ATP | No effect (constriction abolished) | nih.gov |

Investigation of Purinergic Modulation in Pain Models (e.g., Nociceptive Threshold, Mechanical Allodynia)

Purinergic receptors, particularly P2X subtypes like P2X1 and P2X3, are expressed on sensory nerve fibers and are involved in modulating pain signals. psu.eduresearchgate.net The role of these receptors in neuropathic and other pain states has been investigated using antagonists like NF023 in various animal models. nih.gov

Mechanical allodynia, a condition where a normally non-painful stimulus evokes a pain response, is a common symptom of neuropathic pain. biorxiv.org Its assessment in rodent models often involves measuring the paw withdrawal threshold (PWT) to a mechanical stimulus. bioseb.com In a study using the Seltzer model of neuropathic pain (partial sciatic nerve ligation) in rats, NF023 was administered to animals exhibiting significant mechanical allodynia. nih.gov The results showed that NF023, another P2X1 receptor antagonist (NF449), did not effectively alleviate the established mechanical allodynia. nih.gov

In contrast, the investigation of nociceptive thresholds using an increasing-temperature hot-plate test yielded different results. This test measures the latency of a nocifensive (pain-avoiding) response to a thermal stimulus. In this model of acute thermal nociception, NF023 was found to increase the nocifensive threshold, indicating an analgesic (hypoalgesic) effect. nih.gov However, this effect was only statistically significant at the highest dose tested. nih.gov A more potent effect was observed with NF449, another P2X1 antagonist. nih.gov These findings suggest that while P2X1 receptor antagonism with NF023 may not reverse established mechanical allodynia in certain neuropathic pain models, it can modulate acute thermal pain perception. nih.gov

| Pain Model | Parameter Measured | Observed Effect of NF023 | Reference |

|---|---|---|---|

| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mechanical Allodynia (Paw Withdrawal Threshold) | Not effective in alleviating allodynia | nih.gov |

| Acute Thermal Pain (Hot-Plate Test) | Nocifensive Threshold | Increased threshold (hypoalgesia) at the highest dose | nih.gov |

Studies on Specific Physiological Processes (e.g., Milk Fat Synthesis Regulation) in Animal Models

Beyond its role in vascular and neural regulation, NF023 has been utilized as a research tool to dissect molecular pathways in other physiological processes. One such area is the regulation of milk fat synthesis. Fat is a critical energy component of milk, and its synthesis is a complex process regulated by various signaling pathways. nih.govfrontiersin.org

Research using a mouse mammary epithelial cell line (HC11) investigated the mechanisms by which sodium acetate (B1210297), a short-chain fatty acid, promotes milk fat synthesis. nih.gov The study identified that G-protein coupled receptors (GPCRs) are involved in this process. To confirm the involvement of specific G-protein subunits, various inhibitors were used, including NF023, which is known to selectively inhibit the α-subunit of Go/i proteins in addition to its action on P2X receptors. rndsystems.comnih.gov

In these in vitro experiments, pretreating the mammary epithelial cells with NF023 significantly attenuated the increase in triglyceride (TAG) synthesis that was induced by sodium acetate. nih.gov This finding, along with results from other inhibitors, indicated that sodium acetate promotes milk fat synthesis through a pathway involving GPR41/GPR43 receptors coupled to G-proteins, which in turn activates the mTORC1 signaling pathway. nih.gov The use of NF023 was crucial in demonstrating the involvement of Gαi protein subunits in this specific intracellular signaling cascade. nih.gov These in vitro results in a mouse cell line were consistent with in vivo experiments where dietary sodium acetate increased milk fat content in lactating mice. researchgate.net

| Experimental Condition | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Cells treated with Sodium Acetate (NaAc) | Triglyceride (TAG) Synthesis | Increased | nih.gov |

| Cells pre-treated with NF023, then NaAc | Triglyceride (TAG) Synthesis | NaAc-induced increase was significantly inhibited | nih.gov |

Methodological Considerations for Animal Model Selection and Experimental Design

The selection of an appropriate animal model is a critical step in preclinical research, as it should accurately recapitulate the human condition or biological process of interest. numberanalytics.comnih.gov Several factors guide this selection, including physiological and pathophysiological similarities to humans, genetic relevance, and practical considerations like cost and handling. numberanalytics.comnih.gov The principle of the "3Rs"—Replacement, Reduction, and Refinement—is also a key ethical consideration in planning animal-based research. researchgate.net

In the context of NF023 research, the choice of model is dictated by the specific research question:

For Vascular Studies: Rodent models, particularly rats, are frequently used for studying vascular tone and vasopressor responses due to well-characterized cardiovascular physiology that shares similarities with humans. nih.gov The use of both in vivo (live animal) and ex vivo (isolated tissue) preparations allows researchers to distinguish between systemic effects and direct actions on the vasculature. nih.gov For example, using an ex vivo retina preparation lacking basal tone was essential to prove that NF023's dilatory effect in vivo was due to blocking existing tone, rather than a direct dilatory property. nih.gov

For Pain Research: Specific, validated pain models are chosen to represent different aspects of complex pain states. The Seltzer model (partial nerve ligation) is a widely used model for inducing neuropathic pain symptoms like mechanical allodynia. nih.gov The hot-plate test is a standard method for assessing acute thermal nociception. bioseb.com Using multiple models allows for a more comprehensive understanding of a compound's analgesic potential across different pain modalities. nih.gov

For Mechanistic Cellular Studies: When the goal is to elucidate a specific molecular pathway, in vitro models using cell lines, such as the HC11 mouse mammary epithelial cells, are often a starting point. nih.gov This approach allows for a controlled environment to test the effects of specific inhibitors like NF023 on cellular processes, which can be difficult to parse in a whole organism. nih.gov These findings can then guide more complex and targeted in vivo studies in animal models like mice. nih.gov

The experimental design must also account for factors that can influence results, such as the choice of agonist (e.g., α,β-methylene ATP for P2X1 selectivity) and the use of appropriate controls to ensure the observed effects are specific to the compound being tested. nih.gov

Q & A

Basic: What experimental methods are used to characterize NF023's antagonistic effects on P2X receptors?

NF023's activity as a P2X receptor antagonist is typically assessed through intracellular calcium imaging and concentration-response assays . For example:

- Calcium flux assays measure changes in intracellular Ca²⁺ levels (via fluorescent indicators like Fura-2) after ATP stimulation. NF023's inhibition is quantified by its ability to reduce ATP-induced Ca²⁺ spikes in a dose-dependent manner (e.g., 10⁻⁶ M to 10⁻⁴ M) .

- Electrophysiological recordings (e.g., in Xenopus oocytes expressing recombinant P2X receptors) determine IC₅₀ values. NF023 shows selectivity for P2X1 (IC₅₀ ≈ 0.21–0.49 µM) over P2X3 (28.9 µM) and P2X4 (>100 µM) .

Methodological Tip: Use ATP as the primary agonist and validate results with α,β-methylene ATP (α,β-meATP), a non-hydrolyzable P2X1/3 agonist, to confirm receptor specificity.

Basic: How does NF023's receptor selectivity influence experimental design in purinergic signaling studies?

NF023's preferential antagonism of P2X1 receptors requires careful receptor subtype validation to avoid off-target effects. Key considerations include:

- Model system selection : Use tissues/cells with predominant P2X1 expression (e.g., guinea pig vas deferens ) or recombinant systems (e.g., HEK293 cells expressing P2X1).

- Control experiments : Test NF023 against P2Y receptors (e.g., via UDP/UTP stimulation) to rule out cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。